molecular formula C12H13N5 B043412 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline CAS No. 95896-78-9

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline

Cat. No.: B043412
CAS No.: 95896-78-9
M. Wt: 227.27 g/mol
InChI Key: LAZSIJHHPMHKQI-UHFFFAOYSA-N
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Description

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a heterocyclic aromatic compound. It is known for its association with the formation of carcinogenic and mutagenic heterocyclic amines, particularly in high-temperature cooked meats such as fried beef steak . This compound has garnered significant attention due to its potential health implications and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline typically involves multi-step reactions starting from imidazole derivatives. One common method involves the reaction of dimethyl-2-imidazoleacetic acid with phenylacetone to form an intermediate, which is then reacted with brominated compounds to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The process would involve careful control of reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, amine derivatives, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline has a broad range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is unique due to its specific structure and the positions of its methyl groups, which influence its reactivity and biological activity. Its distinct metabolic activation pathway and the resulting DNA adduct formation set it apart from other similar compounds .

Properties

IUPAC Name

3,4,8-trimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZSIJHHPMHKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242018
Record name 3,4,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
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Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

95896-78-9
Record name 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline
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Record name 3,4,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
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Record name 3,4,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
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Record name 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
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Record name 4-METHYL MEIQX
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Record name 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4,8-DiMeIQx formed in food?

A: 4,8-DiMeIQx is generated through complex Maillard reactions involving creatinine, glucose, and specific amino acids, primarily threonine. [, ] These reactions occur at temperatures above 150°C, with higher temperatures and longer cooking times leading to increased formation. [, ]

Q2: What types of food contain 4,8-DiMeIQx?

A: 4,8-DiMeIQx is primarily found in cooked muscle-containing foods, including beef, pork, chicken, and fish. [, , , ] Its presence has also been reported in beef extract, a common ingredient in processed foods. []

Q3: Does the cooking method influence 4,8-DiMeIQx formation?

A: Yes, cooking methods significantly impact 4,8-DiMeIQx levels. Frying and grilling generally produce higher amounts compared to boiling or stewing. [, ] Interestingly, microwave pre-treatment of meat prior to frying can reduce 4,8-DiMeIQx formation. []

Q4: Does the addition of spices or marinades affect 4,8-DiMeIQx formation?

A: Research suggests that certain spices and marinades can influence 4,8-DiMeIQx formation. For instance, adding red pepper to beef during frying significantly reduced 4,8-DiMeIQx levels. [] Similarly, marinating pork in beer, particularly black beer, resulted in a marked decrease in 4,8-DiMeIQx. []

Q5: How is 4,8-DiMeIQx metabolized in the body?

A: 4,8-DiMeIQx undergoes metabolic activation primarily in the liver, involving cytochrome P450 enzymes. [, ] This process generates several metabolites, including the highly reactive N2-hydroxy-4,8-DiMeIQx. []

Q6: Why is 4,8-DiMeIQx considered genotoxic?

A: The N2-hydroxy-4,8-DiMeIQx metabolite can form covalent adducts with DNA, primarily at the C8 position of guanine. [, ] This DNA damage can lead to mutations and potentially contribute to the development of cancer.

Q7: Are there species differences in the metabolism and genotoxicity of 4,8-DiMeIQx?

A: Yes, studies using the hepatocyte primary culture/DNA repair test revealed species and sex differences in the genotoxicity of 4,8-DiMeIQx. While it elicited DNA repair in rat and hamster hepatocytes, only female mouse hepatocytes, but not male, responded to 4,8-DiMeIQx. []

Q8: Have DNA adducts of 4,8-DiMeIQx been detected in vivo?

A: Yes, the major DNA adduct formed by 4,8-DiMeIQx, N2-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx, has been identified in both in vitro and in vivo studies. [, ] Researchers have found this adduct in calf thymus DNA modified with 4,8-DiMeIQx in vitro and in liver DNA from rats dosed with 4,8-DiMeIQx. []

Q9: How is 4,8-DiMeIQx excreted from the body?

A: Following administration of radiolabeled 4,8-DiMeIQx to rats, approximately 15-20% of the dose was excreted in urine, primarily as the unmetabolized N2-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx adduct. The remaining 80-85% was excreted in feces. []

Q10: Is 4,8-DiMeIQx classified as a human carcinogen?

A10: While 4,8-DiMeIQx is a potent mutagen in bacteria and a carcinogen in rodents, it is classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC) due to limited evidence in humans.

Q11: What are the potential health risks associated with 4,8-DiMeIQx exposure?

A: Although more research is needed to confirm a direct link in humans, animal studies suggest that 4,8-DiMeIQx exposure may contribute to the development of certain cancers, including colorectal, breast, and pancreatic cancers. [, ]

Q12: Can the formation of 4,8-DiMeIQx be minimized during cooking?

A12: Yes, several strategies can help reduce 4,8-DiMeIQx formation:

  • Lower cooking temperatures: Decreasing the cooking temperature and avoiding excessive browning can significantly reduce HAA formation. [, ]
  • Shorter cooking times: Limiting the time food is exposed to high temperatures can also minimize HAA formation. [, ]
  • Microwave pre-treatment: Pre-cooking meat in the microwave can lower HAA levels by removing precursors before frying or grilling. []
  • Using marinades: Certain marinades, such as those containing beer or spices like red pepper, have shown promising results in reducing 4,8-DiMeIQx formation. [, ]

Q13: How is 4,8-DiMeIQx typically analyzed in food samples?

A13: Various analytical methods are employed to detect and quantify 4,8-DiMeIQx in food samples. These methods often involve a combination of extraction, purification, and chromatographic separation techniques, followed by detection and quantification:

  • Extraction: 4,8-DiMeIQx is typically extracted from food matrices using solvents like methanol or acetonitrile. [, ]
  • Purification: Solid-phase extraction (SPE) is a common technique for purifying 4,8-DiMeIQx from complex food extracts. [, ]
  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is widely used to separate 4,8-DiMeIQx from other food components. Different detection methods can be coupled with HPLC, including:
    • UV detection: This method relies on the UV absorbance properties of 4,8-DiMeIQx. [, ]
    • Fluorescence detection: This method offers higher sensitivity than UV detection. []
    • Mass spectrometry (MS): HPLC-MS/MS provides high sensitivity and selectivity for unambiguous identification and quantification. [, , ]

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